methyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-26-19(16-11-22-17-6-4-3-5-15(16)17)24-25-21(26)30-12-18(27)23-14-9-7-13(8-10-14)20(28)29-2/h3-11,22H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRGOHUFXILWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology. The interaction often involves binding to the target receptors, which can trigger a series of biochemical reactions within the cell.
Biological Activity
Methyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound that combines an indole moiety with a triazole and a benzoate structure. This unique combination suggests potential biological activities that merit investigation. This article reviews the compound's biological activities, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Several studies have highlighted the antibacterial properties of compounds containing triazole and indole structures. The 1,2,4-triazole scaffold has been recognized for its efficacy against various bacterial strains:
- Mechanism of Action : Triazoles inhibit bacterial cell wall synthesis and interfere with DNA replication.
- Case Study : A study demonstrated that derivatives of triazoles exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Methyl 4-(...) | 1.0 | Klebsiella pneumoniae |
Antifungal Activity
The compound also exhibits potential antifungal activity. Triazoles are widely used in antifungal therapy due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes:
- Research Findings : Compounds similar to methyl 4-(...) have shown effectiveness against Candida albicans with IC50 values indicating significant antifungal activity .
| Compound | IC50 (µg/mL) | Fungal Strain |
|---|---|---|
| Compound C | 0.25 | C. albicans |
| Methyl 4-(...) | 0.5 | Aspergillus niger |
Anticancer Activity
The anticancer properties of methyl 4-(...) have been explored in various cell lines:
- Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (leukemia) cells.
- Results : The MTT assay revealed that this compound exhibited significant cytotoxic effects with IC50 values below 10 µM across multiple cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8 |
| HeLa | 6 |
| K562 | 9 |
Anti-inflammatory Activity
The anti-inflammatory effects of methyl 4-(...) were assessed through in vitro assays measuring cytokine production:
Q & A
How can researchers optimize the synthesis of methyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate to improve yield and purity?
Answer:
Optimization involves:
- Stepwise synthesis : Sequential coupling of indole-triazole intermediates with thioacetamide and benzoate esters under reflux conditions. Adjusting pH (e.g., using NaHCO₃ for deprotonation) enhances nucleophilic substitution efficiency .
- Reaction conditions : Temperature control (60–80°C) minimizes side reactions. Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials. Final recrystallization in ethanol increases purity (>95%) .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., indole NH at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole-indole core .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity. Retention time consistency confirms batch reproducibility .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₂₁H₂₀N₅O₃S: calculated 422.1284, observed 422.1286) .
What experimental approaches are used to investigate the biological activity and mechanism of action of this compound?
Answer:
- Enzyme inhibition assays : Dose-response studies with target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates. IC₅₀ values quantify potency .
- Cellular models : Treatment of cancer cell lines (e.g., MCF-7, HeLa) with the compound, followed by MTT assays to measure cytotoxicity. Flow cytometry evaluates apoptosis induction .
- Molecular docking : Computational models (AutoDock Vina) predict binding interactions with active sites (e.g., triazole-thioether moiety stabilizing hydrogen bonds in ATP-binding pockets) .
What are the key factors affecting the stability of this compound under laboratory conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole and triazole rings .
- Moisture control : Use desiccants (silica gel) during storage. Lyophilization maintains stability for long-term use .
- pH-dependent hydrolysis : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ester group cleavage .
How should researchers address contradictions in biological activity data across different studies?
Answer:
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and control incubation conditions (e.g., CO₂ levels, serum concentration) to minimize variability .
- Purity verification : Re-analyze compound batches via HPLC before testing. Impurities >2% can skew IC₅₀ values .
- Orthogonal assays : Confirm activity using multiple methods (e.g., enzymatic vs. cellular assays) to rule out false positives .
What methodologies are employed to study structure-activity relationships (SAR) for triazole-containing compounds like this one?
Answer:
- Core modifications : Synthesize analogs with substituents at the triazole 4-position (e.g., methyl vs. ethyl groups). Compare bioactivity to identify steric/electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs. Highlight critical features (e.g., thioether linkage for target binding) .
- In vivo profiling : Test lead compounds in rodent models (e.g., xenografts) to correlate structural changes with efficacy/toxicity .
How does the choice of solvent influence the reactivity and stability during experimental procedures?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of hydrophobic intermediates but may promote ester hydrolysis at elevated temperatures. Use anhydrous conditions for reactions .
- Protic solvents (methanol, ethanol) : Ideal for recrystallization but avoid in nucleophilic substitutions due to competitive side reactions .
- Low-boiling solvents (diethyl ether) : Useful for extractions but limit use in reflux due to flammability risks .
What in vitro models are appropriate for preliminary toxicity assessment of this compound?
Answer:
- HepG2 cells : Assess hepatotoxicity via ATP-based viability assays (CellTiter-Glo). EC₅₀ values <50 μM indicate potential liver risks .
- hERG inhibition : Patch-clamp electrophysiology screens for cardiac toxicity. IC₅₀ >10 μM is desirable to avoid QT prolongation .
- Ames test : Use Salmonella typhimurium strains TA98/TA100 to evaluate mutagenicity. Negative results support further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
